![molecular formula C10H17LiN2O4 B2534115 Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate CAS No. 2411238-02-1](/img/structure/B2534115.png)
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate” is a chemical compound with the CAS Number: 2411238-02-1 . It has a molecular weight of 236.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O4.Li/c1-10(2,3)16-9(15)11-7-4-12(5-7)6-8(13)14;/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Scientific Research Applications
Energy Storage and Battery Technology
Lithium, known for its role in rechargeable batteries, is critical in modern energy storage technologies. Its high economic importance is due to the steady demand in energy production devices, necessitating efficient exploitation from minerals, brine, seawater, or recycling of spent lithium-ion batteries. The advancement in extraction, separation, and recovery processes from these sources is crucial for sustainable lithium utilization (Choubey et al., 2016).
Neuroprotective and Therapeutic Applications
Lithium's effects on biological processes, particularly its inhibition of glycogen synthase kinase-3 (GSK-3), underpin its therapeutic benefits in bipolar disorder (BD) and potential roles in neuroprotection and the attenuation of cognitive deficits. These actions suggest lithium's involvement in mitochondrial function, neurogenesis, osteogenesis, and possibly in Alzheimer's disease through its impact on protein processing and lipid homeostasis (Roux & Dosseto, 2017).
Immunomodulatory Effects
Lithium also exhibits immunomodulatory properties, affecting the function of immune cells such as macrophages. It differentially modulates chemokine gene expression, suggesting potential therapeutic implications in inflammatory diseases beyond its neurological applications (Raghavendra, Lee, & Parameswaran, 2013).
Environmental and Plant Growth Effects
Interestingly, lithium does not significantly bioaccumulate, and its toxicity to humans and the environment is considered low. It has been found to stimulate plant growth despite not being an essential mineral for plants, indicating its complex interactions with biological and environmental systems (Aral & Vecchio-Sadus, 2008).
Safety and Hazards
properties
IUPAC Name |
lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.Li/c1-10(2,3)16-9(15)11-7-4-12(5-7)6-8(13)14;/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJHXBYBWYWHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1CN(C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

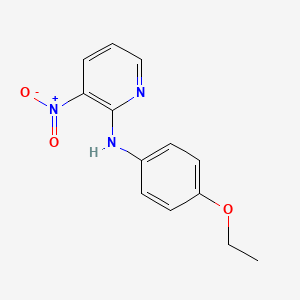
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2534038.png)
![Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2534039.png)
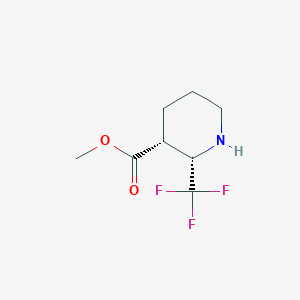

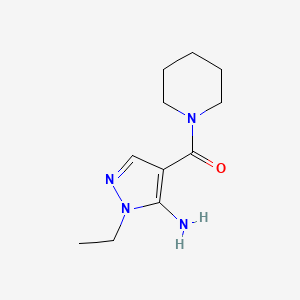

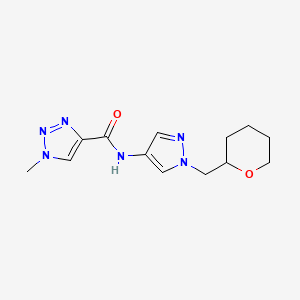
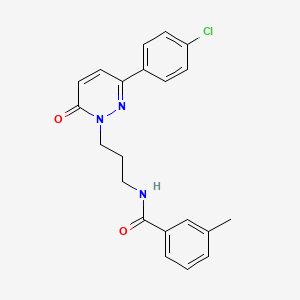
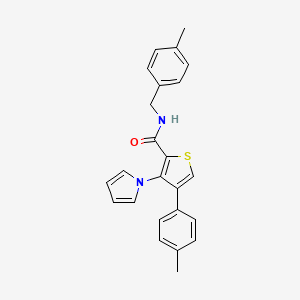
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2534053.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/no-structure.png)
![5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534055.png)